molecular formula C16H15NO2 B14401598 1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol CAS No. 86111-04-8

1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol

Cat. No.: B14401598
CAS No.: 86111-04-8
M. Wt: 253.29 g/mol
InChI Key: GTQIIXFHYSFCDS-UHFFFAOYSA-N
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Description

1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. This compound features a hydroxyphenyl group attached to the indole core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-hydroxybenzaldehyde and ethylamine.

    Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxybenzaldehyde and ethylamine to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the indole ring.

    Hydroxylation: The final step involves the hydroxylation of the indole ring to introduce the hydroxy group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, including those involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

  • 1-Methyl-2-(4-hydroxyphenyl)-1H-indol-5-ol
  • 1-Ethyl-2-(3-hydroxyphenyl)-1H-indol-5-ol
  • 1-Ethyl-2-(4-methoxyphenyl)-1H-indol-5-ol

Comparison:

  • Uniqueness: 1-Ethyl-2-(4-hydroxyphenyl)-1H-indol-5-ol is unique due to the specific positioning of the hydroxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
  • Chemical Properties: The presence of the hydroxy group at the 4-position enhances its ability to participate in hydrogen bonding and other interactions.
  • Biological Activity: The specific arrangement of functional groups can lead to distinct biological activities, making it a valuable compound for research and development.

Properties

CAS No.

86111-04-8

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

1-ethyl-2-(4-hydroxyphenyl)indol-5-ol

InChI

InChI=1S/C16H15NO2/c1-2-17-15-8-7-14(19)9-12(15)10-16(17)11-3-5-13(18)6-4-11/h3-10,18-19H,2H2,1H3

InChI Key

GTQIIXFHYSFCDS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)O)C=C1C3=CC=C(C=C3)O

Origin of Product

United States

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